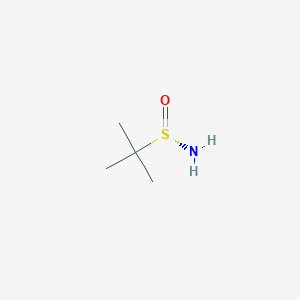

(S)-(-)-2-Methyl-2-propanesulfinamide

Descripción general

Descripción

(S)-(-)-2-Methyl-2-propanesulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its ability to act as a chiral auxiliary and a chiral ligand, making it valuable in asymmetric synthesis. The compound’s unique stereochemistry allows it to influence the outcome of various chemical reactions, leading to the formation of enantiomerically pure products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-(-)-2-Methyl-2-propanesulfinamide can be synthesized through several methods. One common approach involves the reaction of (S)-(-)-2-methyl-2-propanesulfinyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability. The compound is then purified through crystallization or chromatography to achieve the desired level of purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-2-Methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfinamide to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The sulfinamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted sulfinamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(S)-(-)-2-Methyl-2-propanesulfinamide is widely utilized as a chiral auxiliary in the asymmetric synthesis of various pharmaceuticals. Its stereochemistry is crucial for developing drugs with specific biological activities. Notably, it has been employed in synthesizing drugs targeting neurological disorders, such as Rivastigmine, used in Alzheimer's treatment. The compound enhances the enantioselectivity of reactions, ensuring the formation of the desired enantiomer with minimal side products .

Agricultural Chemistry

In agricultural applications, this compound is used to formulate agrochemicals, improving the stability and bioavailability of pesticides and herbicides. Its ability to act as a chiral auxiliary allows for the development of more effective agrochemical products that can target specific pests or diseases while minimizing environmental impact .

Biochemical Research

Researchers leverage this compound to study enzyme mechanisms and protein interactions. Its unique properties provide insights into metabolic pathways and assist in understanding complex biochemical processes .

Material Science

The compound is also applied in material science for developing specialty polymers and coatings. Its incorporation into materials can enhance durability and resistance to environmental factors, making it valuable for various industrial applications .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in detecting and quantifying other chemical substances within complex mixtures. Its chiral nature allows for the differentiation between enantiomers in analytical methods .

Case Study 1: Synthesis of Rivastigmine

In a notable study, this compound was used to synthesize Rivastigmine through a series of reactions involving 3-hydroxyacetophenone. The process demonstrated high enantiomeric excess, showcasing the compound's effectiveness as a chiral auxiliary in pharmaceutical synthesis .

Case Study 2: Development of Agrochemicals

A research project focused on using this compound to enhance the efficacy of a new pesticide formulation. The study found that incorporating this sulfinamide improved the stability and effectiveness of the active ingredients against target pests while reducing toxicity to non-target organisms .

Mecanismo De Acción

The mechanism of action of (S)-(-)-2-Methyl-2-propanesulfinamide involves its ability to influence the stereochemistry of chemical reactions. As a chiral auxiliary, it temporarily forms a covalent bond with the substrate, inducing chirality in the transition state and leading to the formation of enantiomerically pure products. As a chiral ligand, it coordinates with metal catalysts, creating a chiral environment that favors the formation of one enantiomer over the other.

Comparación Con Compuestos Similares

Similar Compounds

®-(+)-2-Methyl-2-propanesulfinamide: The enantiomer of (S)-(-)-2-Methyl-2-propanesulfinamide, used in similar applications but with opposite stereochemistry.

tert-Butanesulfinamide: A related compound with a tert-butyl group instead of a methyl group, used as a chiral auxiliary and ligand.

Benzenesulfinamide: Another sulfinamide compound with a benzene ring, used in asymmetric synthesis.

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it particularly effective in inducing chirality in chemical reactions. Its ability to form stable intermediates and transition states contributes to its widespread use in asymmetric synthesis and catalysis.

Actividad Biológica

(S)-(-)-2-Methyl-2-propanesulfinamide, also known as Ellman's sulfinamide, is a chiral sulfinamide that has garnered significant attention in the field of organic chemistry and medicinal chemistry due to its versatile applications and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.

- Molecular Formula : C₄H₁₁NOS

- Molecular Weight : 121.20 g/mol

- Melting Point : 97-101 °C

- Boiling Point : 220 °C at 760 mmHg

- Density : 1.1 g/cm³

- LogP : -0.62

This compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of various biologically active compounds. Its ability to form stable sulfinyl imines allows for high diastereoselectivity in reactions involving aldehydes and ketones, making it a valuable tool in the development of pharmaceuticals.

Biological Applications

-

Anticancer Activity :

- Research indicates that this compound can be utilized to develop benzofuran-based farnesyltransferase inhibitors, which are promising candidates for anti-cancer therapies . Farnesyltransferase plays a crucial role in the post-translational modification of proteins involved in cell signaling and growth.

- Organo-Catalysis :

- Chiral Amine Synthesis :

Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel benzofuran derivatives using this compound as a chiral auxiliary. These derivatives exhibited significant inhibitory activity against farnesyltransferase, with IC50 values indicating potent anticancer properties .

Study 2: Asymmetric Synthesis

In a comprehensive analysis, researchers utilized this compound to develop a series of chiral imines that were further transformed into complex amines. The resulting compounds displayed promising biological activities, showcasing the utility of this sulfinamide in drug development .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(S)-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESUXLKAADQNTB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343338-28-3 | |

| Record name | (S)-(-)-2-Methyl-2-propanesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (S)-(-)-2-Methyl-2-propanesulfinamide particularly useful in the synthesis of chiral compounds?

A: this compound acts as a chiral auxiliary, a temporary stereochemical directing group, that enables the formation of new stereocenters with high enantioselectivity. This means it guides reactions to preferentially form one enantiomer over another. This is particularly valuable in pharmaceutical synthesis, where the biological activity of a drug often depends on its absolute configuration. For instance, in the synthesis of (S)-Rivastigmine [], a drug used to treat Alzheimer's disease, this compound reacts with 3-hydroxyacetophenone, leading to the formation of the desired (S)-enantiomer with excellent enantiomeric excess [].

Q2: Can you provide an example of a specific synthetic route where this compound plays a crucial role?

A: Absolutely. In the synthesis of (–)-Aphanorphine [], a natural product with potential biological activity, this compound is employed in the first step of the synthesis. It undergoes an indium-mediated stereoselective α-aminoallylation reaction with an aldehyde []. This crucial step sets the stereochemistry of the target molecule and highlights the utility of this compound in constructing complex chiral molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.